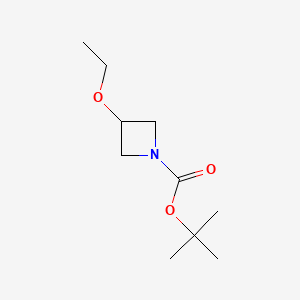
RockPhos
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Improved processes for the preparation of biphenyl-based phosphine ligands like RockPhos have been presented in the literature . These new methods feature the use of Grignard reagents and catalytic amounts of copper, which are superior to the previous methods that required the use of t-butyllithium and stoichiometric amounts of copper . The use of less dangerous reagents provides a safer process, while the use of catalytic amounts of copper allows for the isolation of pure products in high yield .Molecular Structure Analysis
The empirical formula of RockPhos is C31H49OP . Its molecular weight is 468.69 . The SMILES string representation of RockPhos isCC1=C(C2=C(C(C)C)C=C(C(C)C)C=C2C(C)C)C(P(C(C)(C)C)C(C)(C)C)=C(OC)C=C1 . Chemical Reactions Analysis
RockPhos has been shown to be effective for cross-coupling reactions like the arylation of aliphatic alcohols . It can also be employed in the 2-fluroethoxylation of bromo-chalcones in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
RockPhos is a solid substance . It is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . It has a melting point range of 121-131 °C .Applications De Recherche Scientifique
Palladium-Catalyzed Cross-Coupling Reactions
RockPhos is utilized as a ligand in palladium-catalyzed cross-coupling reactions, which are fundamental processes in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. This application is crucial for the development of pharmaceuticals and complex organic molecules .
Conversion of Aryl Chlorides
This compound serves as a catalyst in the conversion of aryl chlorides into aryl methoxides. This transformation is significant in the synthesis of various organic compounds, including those with potential medicinal properties .
Synthesis of Heterocyclic Compounds
RockPhos can be employed in the synthesis of heterocyclic compounds, which are a core structure in many drugs and agrochemicals. Its use can enhance the efficiency and yield of these important reactions .
Protection Against Oxidative Degradation
In certain reactions, RockPhos has been used to protect cosmetics, drugs, and foods from oxidative degradation, thus extending their shelf life and maintaining their quality .
Formation of Electroluminescent Materials
The compound’s structural components can be used to form novel electroluminescent materials, which have applications in the development of new types of displays and lighting technologies .
Antioxidant Properties
RockPhos exhibits antioxidant properties, which can be leveraged in various fields such as food preservation, cosmetic formulation, and potentially in pharmaceuticals to protect against oxidative stress .
Propriétés
IUPAC Name |
ditert-butyl-[6-methoxy-3-methyl-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49OP/c1-19(2)23-17-24(20(3)4)28(25(18-23)21(5)6)27-22(7)15-16-26(32-14)29(27)33(30(8,9)10)31(11,12)13/h15-21H,1-14H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLLAKCGAFNZHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)P(C(C)(C)C)C(C)(C)C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49OP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl(2',4',6'-triisopropyl-3-methoxy-6-methyl-[1,1'-biphenyl]-2-yl)phosphine | |
CAS RN |
1262046-34-3 |
Source


|
| Record name | (2',4'-Diisopropyl-3-methoxy-6-methyl-6'-propyl-2-biphenylyl)[bis(2-methyl-2-propanyl)]phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














